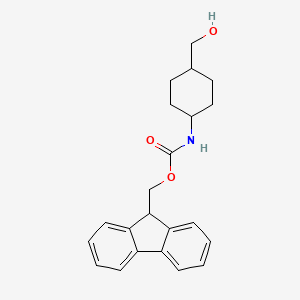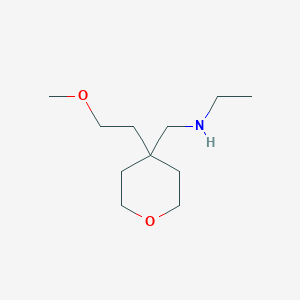
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a complex organic molecule that features a tetrahydropyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate methoxyethyl halide reacts with the tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amine group can produce N-methyl derivatives .
Applications De Recherche Scientifique
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group may enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with target proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyethyl and amine groups.
Methoxyethylamine: Lacks the tetrahydropyran ring but contains the methoxyethyl and amine groups.
N-Methylpyrrolidine: Contains a similar nitrogen-containing ring structure but lacks the methoxyethyl group.
Uniqueness
The uniqueness of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine lies in its combination of a tetrahydropyran ring, a methoxyethyl side chain, and an amine group.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C11H23NO2/c1-3-12-10-11(4-7-13-2)5-8-14-9-6-11/h12H,3-10H2,1-2H3 |
Clé InChI |
AQSJJOUITXMDFG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1(CCOCC1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


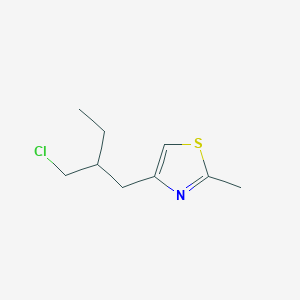
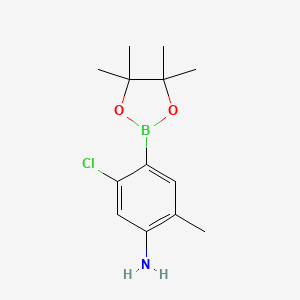
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)


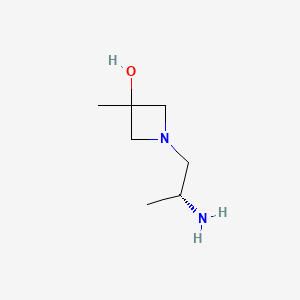
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)

![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
